molecular formula C14H13Br2NO B6097258 N-(5-BROMO-2-METHOXYBENZYL)-N-(4-BROMOPHENYL)AMINE

N-(5-BROMO-2-METHOXYBENZYL)-N-(4-BROMOPHENYL)AMINE

Cat. No.: B6097258
M. Wt: 371.07 g/mol
InChI Key: MUMOGIIZMIKMIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-Bromo-2-methoxybenzyl)-N-(4-bromophenyl)amine is a secondary amine featuring two aromatic substituents: a 5-bromo-2-methoxybenzyl group and a 4-bromophenyl group. The compound’s structure includes bromine atoms at positions 5 (benzyl ring) and 4 (phenyl ring), as well as a methoxy group at position 2 of the benzyl moiety.

Properties

IUPAC Name

4-bromo-N-[(5-bromo-2-methoxyphenyl)methyl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13Br2NO/c1-18-14-7-4-12(16)8-10(14)9-17-13-5-2-11(15)3-6-13/h2-8,17H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUMOGIIZMIKMIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Br)CNC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13Br2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-BROMO-2-METHOXYBENZYL)-N-(4-BROMOPHENYL)AMINE typically involves the reaction of 5-bromo-2-methoxybenzylamine with 4-bromobenzyl chloride under basic conditions. The reaction is usually carried out in a solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution.

Industrial Production Methods

Industrial production methods for such compounds often involve similar synthetic routes but on a larger scale. The process may include additional steps for purification, such as recrystallization or chromatography, to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

N-(5-BROMO-2-METHOXYBENZYL)-N-(4-BROMOPHENYL)AMINE can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a carbonyl group.

    Reduction: The bromine atoms can be reduced to hydrogen atoms.

    Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like sodium azide or thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a compound with a carbonyl group, while substitution with sodium azide may produce an azide derivative.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis.

    Biology: Studied for its potential biological activity, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential use in drug development.

    Industry: Used in the production of materials with specific properties, such as polymers or dyes.

Mechanism of Action

The mechanism of action of N-(5-BROMO-2-METHOXYBENZYL)-N-(4-BROMOPHENYL)AMINE depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, affecting various biochemical pathways. The exact mechanism would require detailed studies to elucidate.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Compound Name Molecular Formula Key Substituents/Functional Groups Key Features
N-(5-Bromo-2-methoxybenzyl)-N-(4-bromophenyl)amine C₁₄H₁₂Br₂NO - 5-Bromo-2-methoxybenzyl
- 4-Bromophenyl
- Amine
Dual bromine substitution; methoxy group enhances solubility in polar solvents.
N-(4-Bromophenyl)quinoline-2-carboxamide C₁₆H₁₀BrN₂O - Quinoline-2-carboxamide
- 4-Bromophenyl
Aromatic heterocycle (quinoline); carboxamide group enables hydrogen bonding.
N-(4-Bromophenyl)naphthalene-2-carboxamide C₁₇H₁₂BrNO - Naphthalene-2-carboxamide
- 4-Bromophenyl
Bicyclic aromatic system; higher molecular weight than quinoline analog.
N-Benzyl-N-(4-chlorobenzyl)-N-(2-bromo-3-phenoxypropyl)amine C₂₃H₂₂BrClNO - Benzyl, 4-chlorobenzyl
- 2-Bromo-3-phenoxypropyl
Ether linkage; bromo-alkyl chain introduces conformational flexibility.
N-(4-Bromobenzyl)-N-isopropylamine hydrochloride C₁₀H₁₅BrClN - 4-Bromobenzyl
- Isopropyl
- Hydrochloride salt
Salt form improves water solubility; isopropyl group reduces steric hindrance.
2-(4-Benzoylphenyl)-2-(4-bromophenyl)-N-[(methoxyimino)methyl]acetamide C₂₃H₁₉BrN₂O₃ - Benzoylphenyl
- Methoxyimino methyl
- Acetamide
Complex acetamide backbone; keto and imino groups enable diverse interactions.

Physicochemical Properties

  • Solubility: The methoxy group in the target compound likely enhances solubility in polar aprotic solvents (e.g., DMF, acetonitrile) compared to non-polar analogs like N-(4-bromophenyl)naphthalene-2-carboxamide.
  • Stability : Hydrochloride salts (e.g., ) exhibit higher stability under acidic conditions compared to free bases.

Research Findings and Trends

  • Microwave Synthesis Efficiency : Microwave irradiation reduces reaction times (2 hours vs. 5+ hours for reflux) and improves yields in brominated amine synthesis .
  • Computational Predictions : Density functional theory (DFT) methods (e.g., Becke’s exchange-correlation functional ) can predict electronic properties of brominated amines, aiding in property optimization.
  • Crystallography : Tools like SHELX facilitate structural validation, critical for confirming substituent positions in complex analogs.

Biological Activity

N-(5-Bromo-2-methoxybenzyl)-N-(4-bromophenyl)amine, identified by its CAS number 166530-78-5, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, including its synthesis, mechanisms of action, and therapeutic potentials.

  • Molecular Formula : C14H12Br2N2O
  • Molecular Weight : 357.16 g/mol
  • Structure : The compound features a bromo-substituted aromatic system, which is often associated with enhanced biological activity.

Biological Activity Overview

Research indicates that compounds with similar structures often exhibit significant biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The specific biological activities of this compound are summarized below.

Anticancer Activity

Recent studies have highlighted the anticancer potential of brominated aromatic amines. For instance:

  • Cytotoxicity : In vitro studies have demonstrated that related compounds exhibit cytotoxic effects against various cancer cell lines. The IC50 values for some derivatives were reported in the micromolar range, indicating their potential as anticancer agents .
  • Mechanism of Action : The mechanism often involves the induction of apoptosis and cell cycle arrest in cancer cells. For example, compounds similar to this compound have been shown to activate caspase pathways leading to programmed cell death .
CompoundCell Line TestedIC50 (µM)Mechanism
Compound AMCF-7 (Breast Cancer)0.65Apoptosis induction
Compound BHeLa (Cervical Cancer)2.41Cell cycle arrest
This compoundTBDTBDTBD

Antimicrobial Activity

Brominated compounds have also been studied for their antimicrobial properties:

  • Bacterial Inhibition : Some studies suggest that similar compounds can inhibit the growth of various bacterial strains, although specific data on this compound is limited .

Case Studies

  • Study on Apoptosis Induction : A study investigating the effects of brominated aromatic amines on MCF-7 cells revealed that these compounds could significantly increase p53 expression levels and activate caspase-3, leading to apoptosis .
  • Anticancer Potency Comparison : In a comparative study, derivatives of similar structures were evaluated against standard chemotherapeutics like doxorubicin. Some derivatives showed comparable or even superior activity against leukemia cell lines .

Future Directions

While preliminary findings are promising, further research is required to fully elucidate the biological mechanisms and therapeutic potentials of this compound. Key areas for future investigation include:

  • Structural Modifications : Exploring how modifications to the molecular structure can enhance efficacy and reduce toxicity.
  • In Vivo Studies : Conducting animal studies to assess pharmacokinetics and therapeutic efficacy in a living organism.
  • Clinical Trials : Initiating clinical trials to evaluate safety and effectiveness in human subjects.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.